Product packaging for 5-Vinylbenzo[d]thiazole(Cat. No.:)

5-Vinylbenzo[d]thiazole

Cat. No.: B12965341
M. Wt: 161.23 g/mol
InChI Key: ABRYRVVEVXQPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Vinylbenzo[d]thiazole is a versatile benzothiazole derivative designed for advanced research applications, particularly in medicinal chemistry and materials science. The benzothiazole core is a privileged scaffold in drug discovery, widely recognized for yielding compounds with diverse biological activities . The vinyl substituent at the 5-position provides a reactive handle for further chemical modification, such as polymerization or the creation of more complex molecular hybrids, making it a valuable building block for developing novel therapeutic agents and functional materials . This compound is of significant interest in antimicrobial research. Benzo[d]thiazole derivatives have demonstrated potent, broad-spectrum antibacterial and antifungal activities by acting on key microbial targets like DNA gyrase and topoisomerase IV . Furthermore, structural analogues featuring a vinyl group, such as N-(3-Vinylbenzylidene)-5-methylthiazol-2-amine, have shown promising efficacy against pathogens like Staphylococcus aureus and Candida albicans , indicating the potential of the vinyl-thiazole motif in combating drug-resistant infections. Researchers can utilize this chemical to synthesize new hybrids and probe structure-activity relationships (SAR) to develop innovative anti-infectives . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NS B12965341 5-Vinylbenzo[d]thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7NS

Molecular Weight

161.23 g/mol

IUPAC Name

5-ethenyl-1,3-benzothiazole

InChI

InChI=1S/C9H7NS/c1-2-7-3-4-9-8(5-7)10-6-11-9/h2-6H,1H2

InChI Key

ABRYRVVEVXQPMV-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC2=C(C=C1)SC=N2

Origin of Product

United States

Synthetic Methodologies for 5 Vinylbenzo D Thiazole and Its Analogues

Strategies for Vinyl Group Introduction onto the Benzo[d]thiazole Core

The introduction of a vinyl group onto the pre-formed benzo[d]thiazole scaffold is a key step in the synthesis of the target compound. Several modern organic chemistry reactions are employed for this purpose, including cross-coupling reactions and condensation methods.

Suzuki-Miyaura Cross-Coupling Approaches for Vinylic Benzo[d]thiazoles

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of vinylic benzo[d]thiazoles, this would involve the reaction of a halogenated benzo[d]thiazole (e.g., 5-bromobenzo[d]thiazole) with a vinylboronic acid or its ester.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligands, base, and solvent. Palladium catalysts such as Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, often in combination with phosphine (B1218219) ligands like P(t-Bu)₃ or PCy₃, which are effective for a range of aryl and vinyl halides. organic-chemistry.org The reaction is versatile, tolerating a wide variety of functional groups on both coupling partners. organic-chemistry.org For challenging heterocyclic substrates like benzothiazoles, specific catalyst systems, including those based on acenaphthoimidazolylidene palladium complexes, have been developed to achieve high efficiency, even with sterically hindered substrates. organic-chemistry.org

Table 1: Examples of Catalytic Systems for Suzuki-Miyaura Coupling

Catalyst PrecursorLigandBaseSolventApplication
Pd(OAc)₂PCy₃K₃PO₄Toluene/H₂OAryl and vinyl triflates
Pd₂(dba)₃P(t-Bu)₃K₃PO₄DioxaneAryl and vinyl halides
PEPPSI-iPrNoneK₂CO₃TolueneMicrowave-assisted coupling
PdCl₂Phen.H₂O/PPh₃K₂CO₃DMFC-H arylation of benzothiazole (B30560)

This table presents examples of catalytic systems used in Suzuki-Miyaura and related cross-coupling reactions. The specific conditions for the synthesis of 5-vinylbenzo[d]thiazole would require optimization based on these general principles.

Knoevenagel Condensation and Related Carbon-Carbon Bond Formations for Vinyl-Substituted Heterocycles

The Knoevenagel condensation is a classic method for forming carbon-carbon double bonds. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base such as an amine. To synthesize vinyl-substituted heterocycles like this compound, a precursor such as benzo[d]thiazole-5-carbaldehyde (B112578) would be reacted with a suitable active methylene compound.

For instance, the Knoevenagel condensation of 2-(benzothiazol-2-ylthio)acetonitrile with various aromatic aldehydes, including furan-2-carbaldehyde and thiophene-2-carbaldehydes, has been reported to produce the corresponding vinyl derivatives. nih.gov These reactions are often carried out in ethanol (B145695) with a catalytic amount of piperidine. nih.gov The stereochemistry of the resulting double bond (E/Z isomerism) can be influenced by the nature of the reactants. nih.gov This methodology has been applied in the synthesis of various biologically active compounds. rsc.org

Furthermore, multicomponent reactions that incorporate a Knoevenagel condensation step are an efficient way to build complex molecules. For example, a three-component reaction of 2-aminobenzothiazole, aromatic aldehydes, and 1,3-diketones can lead to annulated products, where the reaction sequence involves a Knoevenagel condensation. nih.gov

Palladium- and Copper-Catalyzed Reactions for C-H Bond Activation and Arylation Leading to Thiazole (B1198619) Derivatives

Direct C-H bond activation and functionalization have emerged as a highly atom- and step-economical strategy in organic synthesis. These methods avoid the need for pre-functionalized starting materials, such as halides or organometallics. Both palladium and copper catalysts have been extensively used for the direct arylation and vinylation of heterocycles, including thiazoles and benzothiazoles.

Palladium-catalyzed direct C-H arylation of benzothiazoles at the C2 position has been achieved using various catalytic systems. rsc.orgchemrxiv.org For instance, a combination of a palladium catalyst with ligands like phenanthroline and triphenylphosphine (B44618) has been shown to be effective. researchgate.net In some cases, a ligand-free system with a palladium catalyst and a copper co-catalyst can be used for the regioselective arylation of thiazole derivatives. rsc.org The reaction of benzothiazole with iodoarenes can be promoted by a palladium catalyst in a solvent like hexafluoroisopropanol (HFIP) at room temperature. rsc.orgchemrxiv.org

Copper-catalyzed C-H arylation offers a more cost-effective alternative to palladium-based systems. organic-chemistry.orgnih.gov Copper(I) iodide, in combination with a base like lithium tert-butoxide, can catalyze the direct arylation of various heterocycles, including benzothiazole, with aryl iodides. organic-chemistry.orgnih.gov Dual catalytic systems, combining a copper catalyst with a photoredox catalyst, have also been developed for the visible-light-induced C-H arylation of azoles, including benzothiazoles, under mild conditions. rsc.orgnih.gov

Benzo[d]thiazole Core Synthesis as a Precursor

The synthesis of the benzo[d]thiazole core is the foundational step for obtaining this compound. A variety of cyclization reactions are employed to construct this heterocyclic framework, with a growing trend towards the use of environmentally friendly methods.

Cyclization Reactions for Constructing the Benzo[d]thiazole Framework

The most common and direct method for synthesizing 2-substituted benzothiazoles is the condensation and cyclization of 2-aminothiophenol (B119425) with various carbonyl compounds, such as aldehydes, carboxylic acids, or their derivatives. mdpi.comtandfonline.comajol.info This reaction can be promoted by various catalysts, including Brønsted or Lewis acids. tandfonline.comorganic-chemistry.org

Another significant strategy is the intramolecular cyclization of thioformanilides. This can be achieved using oxidants like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) at ambient temperature, offering a metal-free alternative. organic-chemistry.orgthieme-connect.comorganic-chemistry.org Palladium-catalyzed intramolecular C-H functionalization/C-S bond formation from thiobenzanilides is another modern approach to construct the benzothiazole ring system. acs.org

Table 2: Selected Methods for Benzothiazole Synthesis

Starting MaterialsReagents/CatalystKey Features
2-Aminothiophenol, AldehydeAir/DMSOCatalyst-free, simple, good to excellent yields. organic-chemistry.org
2-Aminothiophenol, Carboxylic AcidMicrowave irradiationSolvent-free, rapid, efficient. thieme-connect.com
ThioformanilidesDDQMetal-free, high yields at room temperature. organic-chemistry.orgthieme-connect.comorganic-chemistry.org
ThiobenzanilidesPd(II)/Cu(I)Catalytic C-H functionalization/C-S bond formation. acs.org
N-ArylthioureasPd(PPh₃)₄/MnO₂Intramolecular oxidative C-H functionalization. organic-chemistry.org

This table summarizes some of the key methods for the synthesis of the benzothiazole core, highlighting the diversity of available synthetic routes.

Environmentally Benign and Green Chemistry Approaches in Thiazole Synthesis

In recent years, there has been a significant shift towards the development of green and sustainable synthetic methods for thiazole and benzothiazole derivatives. bepls.comresearchgate.netresearchgate.net These approaches aim to reduce the use of hazardous reagents, solvents, and catalysts, and to improve energy efficiency.

Key green chemistry strategies include:

Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter times and under solvent-free conditions. ajol.infothieme-connect.comscispace.comtandfonline.com For example, the condensation of 2-aminothiophenol with carboxylic acids to form 2-substituted benzothiazoles can be efficiently carried out under microwave irradiation without any solvent. thieme-connect.com

Use of green solvents: Water is an ideal green solvent, and several methods for the synthesis of benzothiazole derivatives in water have been developed. rsc.orgrsc.org For instance, the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide can be performed in water to yield benzothiazole-2-thiols. rsc.orgrsc.org

Catalyst-free reactions: Some synthetic protocols for benzothiazoles have been developed that proceed efficiently without the need for a catalyst, simplifying the reaction setup and purification. organic-chemistry.org

Reusable catalysts: The use of recyclable catalysts, such as copper ferrite (B1171679) nanoparticles, for the synthesis of 2-thio-substituted benzothiazoles aligns with the principles of green chemistry. eurjchem.com

One-pot, multi-component reactions: These reactions, which combine several steps into a single operation, are highly efficient and atom-economical. acs.org

These green approaches not only minimize the environmental impact of chemical synthesis but also often offer advantages in terms of cost-effectiveness and operational simplicity. researchgate.netresearchgate.net

Synthesis of Specific this compound Derivatives and Related Structures

The synthesis of specific derivatives of this compound, including its thione and various ligand analogues, employs a range of synthetic strategies. These methods are often multi-step processes involving key bond-forming reactions to assemble the final complex structures.

The synthesis of this compound-2(3H)-thione is not extensively documented in readily available literature. However, a plausible synthetic approach can be devised based on established methods for the synthesis of benzothiazole-2-thiones and standard organic transformations for the introduction of a vinyl group.

One common method for the formation of the benzothiazole-2-thione core involves the reaction of a 2-aminothiophenol derivative with carbon disulfide. Therefore, a key intermediate would be 4-amino-3-mercaptostyrene or a synthetic equivalent.

A potential synthetic pathway could commence with a suitable commercially available starting material, such as 4-nitrophenethylamine. The synthesis could proceed through the following hypothetical steps:

Protection of the amino group: The amino group of 4-nitrophenethylamine could be protected, for instance, as an acetamide.

Introduction of the thiol group: A thiol group can be introduced ortho to the nitro group via sulfonation followed by reduction.

Formation of the benzothiazole-2-thione ring: The resulting aminothiophenol derivative can then be cyclized with carbon disulfide in the presence of a base to form the thione ring.

Formation of the vinyl group: The ethyl group at the 5-position can be converted to a vinyl group through methods such as bromination followed by elimination.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Heck or Stille coupling, could be employed to introduce the vinyl group. For instance, a 5-halobenzothiazole-2(3H)-thione could be reacted with a vinylating agent like vinyltributylstannane (in a Stille coupling) or ethylene (B1197577) (in a Heck reaction) in the presence of a palladium catalyst. organic-chemistry.org The Heck reaction, a palladium-catalyzed C-C coupling between an aryl halide and an alkene, is a well-established method for vinylation. organic-chemistry.orgmdpi.com

Another viable approach is the Wittig reaction. wikipedia.orgdalalinstitute.comlibretexts.org This would involve the synthesis of a 5-formylbenzothiazole-2(3H)-thione intermediate, which could then be reacted with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane, to form the vinyl group. wikipedia.orgdalalinstitute.comlibretexts.org

It is important to note that these are proposed synthetic routes based on established chemical principles, as a direct, documented synthesis of this compound-2(3H)-thione was not found in the reviewed literature.

The synthesis of thiophene-vinyl-benzothiazole based ligand analogues has been more extensively reported, primarily driven by their application as fluorescent probes for biological imaging. diva-portal.orgresearchgate.net These syntheses often involve multi-step sequences that build the complex molecular architecture through key C-C and C-N bond-forming reactions.

A common strategy for the synthesis of these analogues involves the condensation of a substituted 2-methylbenzothiazole (B86508) with a thiophene (B33073) carboxaldehyde derivative. This Knoevenagel-type condensation reaction forms the vinyl linker between the benzothiazole and thiophene rings. researchgate.net

Another powerful and widely used method is the Suzuki-Miyaura cross-coupling reaction. diva-portal.orgresearchgate.net This palladium-catalyzed reaction allows for the coupling of a boronic acid or ester with a halide or triflate, enabling the formation of C-C bonds between the aromatic and heteroaromatic rings. For example, a substituted benzothiazole boronic acid can be coupled with a halogenated thiophene-vinyl component, or vice versa.

The synthesis of bi-thiophene-vinyl-benzothiazoles (bTVBTs) often utilizes a combination of these methods. For instance, a condensation reaction can be used to link a 2-methylbenzothiazole to a 5-bromothiophene-2-carboxaldehyde, followed by a Suzuki coupling to attach the second thiophene ring. diva-portal.org

Detailed research findings have demonstrated the successful synthesis of a variety of thiophene-vinyl-benzothiazole analogues using these methodologies. The specific reaction conditions, catalysts, and substrates can be tailored to achieve the desired final compound.

Below is a data table summarizing some of the synthetic approaches to thiophene-vinyl-benzothiazole based ligand analogues.

Product Starting Materials Key Reactions Reagents and Conditions Reference
Thiophene-Vinyl-Benzothiazole Analogue 15-Formyl-2-thiopheneboronic acid, 4-Bromoveratrole, 2-MethylbenzothiazoleSuzuki-Miyara cross-coupling, Condensation reactionPd catalyst, carbonate salt; strong base (e.g., KOH) in DMSO researchgate.net
Thiophene-Vinyl-Benzothiazole Analogue 22,5-Dibromothiophene, 3,4-Dimethoxyphenylboronic acid, 6-AzaindoleSuzuki-Miyara cross-coupling, N-arylationPd catalyst; CuI, K₃PO₄ in toluene diva-portal.org
bi-Thiophene-Vinyl-Benzothiazole (bTVBT1)2-Methylbenzothiazole, 5-Bromo-2-thiophenecarboxaldehyde, Thiophene boronic acidCondensation reaction, Suzuki couplingNot specified in abstract diva-portal.org
Thiophene-appended benzothiazole-conjugated compound L2(E)-5-(2-(thiophen-2-yl)vinyl)thiophene-2-carbaldehyde (P2), 2-HydrazinobenzothiazoleImine condensationEthanol, catalytic H₂SO₄, room temperature

These synthetic strategies provide a versatile toolbox for the creation of a diverse library of thiophene-vinyl-benzothiazole based ligands with tailored properties for various applications.

Advanced Spectroscopic and Structural Characterization of 5 Vinylbenzo D Thiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of 5-Vinylbenzo[d]thiazole. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the benzothiazole (B30560) ring system and the protons of the vinyl group. The aromatic region typically shows complex splitting patterns due to spin-spin coupling between adjacent protons. The vinyl group gives rise to a characteristic set of signals: a doublet of doublets for the proton on the carbon attached to the benzothiazole ring, and two separate signals for the terminal geminal protons, all with specific coupling constants that confirm their connectivity.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. hmdb.cabeilstein-journals.org The spectrum will show distinct resonances for the carbons of the benzothiazole core, including the characteristic downfield shift for the carbon atom involved in the C=N bond of the thiazole (B1198619) ring. hebmu.edu.cn The two carbons of the vinyl group will also have unique chemical shifts. The chemical shifts are influenced by the electron density around each carbon nucleus, providing further confirmation of the molecular structure. scielo.br Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish proton-proton and proton-carbon correlations, respectively, further solidifying the structural assignment. ipb.pt

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.5110 - 155
Vinyl CH6.5 - 7.5130 - 140
Vinyl CH₂5.0 - 6.0110 - 120

Note: These are predicted ranges and can vary based on the solvent and experimental conditions.

Advanced Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and investigating the fragmentation pathways of this compound. chemguide.co.uk Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M+), the mass-to-charge ratio (m/z) of which confirms the molecular formula. chemguide.co.uklibretexts.org

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable structural information. libretexts.orgmiamioh.edu Common fragmentation pathways for benzothiazole derivatives may involve the cleavage of the vinyl group, loss of small neutral molecules like HCN or sulfur, and fragmentation of the benzothiazole ring system. nih.govnih.gov The analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound. libretexts.orgmiamioh.edu

Interactive Data Table: Expected Mass Spectrometry Data for this compound

IonExpected m/zDescription
[M]+175.04Molecular Ion
[M-C₂H₃]+148.02Loss of vinyl group
[M-HCN]+148.02Loss of hydrogen cyanide
[M-S]+143.06Loss of sulfur atom

Note: The relative intensities of these fragments can vary depending on the ionization method and energy.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the various vibrational modes of its functional groups. researchgate.net Key expected absorptions include:

C-H stretching vibrations of the aromatic ring and the vinyl group, typically appearing above 3000 cm⁻¹. vscht.cz

C=C stretching vibrations of the aromatic ring and the vinyl group, observed in the 1600-1450 cm⁻¹ region. vscht.cz

C=N stretching vibration of the thiazole ring, which is a characteristic band for benzothiazoles.

C-S stretching vibrations , which are generally weaker and appear in the fingerprint region.

Out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring and the vinyl group, which can provide information about the substitution pattern.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. horiba.coms-a-s.org For this compound, the Raman spectrum would be expected to show strong bands for the C=C stretching of the vinyl group and the aromatic ring system. drexel.edumdpi.com The symmetric vibrations of the benzothiazole ring would also be prominent. horiba.com

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional GroupFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Vibrational Mode
Aromatic C-H3100-30003100-3000Stretching
Vinyl C-H3080-30103080-3010Stretching
C=C (Aromatic)1600-14501600-1450Stretching
C=C (Vinyl)~1630~1630Stretching
C=N (Thiazole)~1615~1615Stretching
C-S800-600800-600Stretching

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Delocalization and Optical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic transitions and photophysical properties of this compound, which are dictated by the extent of π-conjugation in the molecule.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet region. rsc.org These absorptions arise from π→π* electronic transitions within the conjugated system of the benzothiazole ring and the vinyl group. shimadzu.commsu.edu The position of the maximum absorption wavelength (λmax) is indicative of the extent of conjugation. shimadzu.comresearchgate.net The presence of the vinyl group in conjugation with the benzothiazole system is expected to cause a bathochromic (red) shift compared to unsubstituted benzothiazole.

Fluorescence Spectroscopy: Many benzothiazole derivatives are known to be fluorescent. researchgate.netmdpi.com Upon excitation at an appropriate wavelength (usually near the λmax of absorption), this compound may exhibit fluorescence emission at a longer wavelength. The fluorescence spectrum provides information about the excited state properties of the molecule. The Stokes shift (the difference between the absorption and emission maxima) and the quantum yield are important parameters that characterize the fluorescence properties.

Interactive Data Table: Expected Electronic Spectroscopy Data for this compound

TechniqueParameterExpected Value/Range
UV-Visλmax250 - 350 nm
FluorescenceEmission λmax> 350 nm
FluorescenceStokes ShiftVariable

X-ray Diffraction (XRD) for Single-Crystal and Powder Solid-State Structure Determination and Crystallinity

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state.

Single-Crystal XRD: If suitable single crystals can be grown, single-crystal XRD analysis can provide precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry. mdpi.comresearchgate.net It also reveals the packing of the molecules in the crystal lattice, including any intermolecular interactions such as π-π stacking or hydrogen bonding, which can influence the material's bulk properties. nih.gov

Powder XRD: For polycrystalline samples, powder XRD provides a fingerprint of the crystalline phases present. The positions and intensities of the diffraction peaks are characteristic of the crystal structure. This technique is useful for assessing the crystallinity and phase purity of a bulk sample of this compound.

Electrochemical Characterization for Redox Properties and Electronic Potentials

Electrochemical techniques, such as cyclic voltammetry (CV), are employed to investigate the redox behavior of this compound. semanticscholar.org By measuring the current response to a varying applied potential, CV can determine the oxidation and reduction potentials of the molecule. semanticscholar.org These potentials provide valuable information about the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The electrochemical behavior is influenced by the electron-donating or -withdrawing nature of the substituents on the benzothiazole core. The vinyl group, being a part of the conjugated system, will influence the electronic properties and thus the redox potentials of the molecule. The reversibility of the redox processes can also be assessed, giving insight into the stability of the resulting radical ions. semanticscholar.org

Mechanistic Investigations of 5 Vinylbenzo D Thiazole Reactions

Detailed Reaction Pathways of the Vinyl Moiety: Polymerization and Functionalization

Exploration of the Reactivity and Selectivity of the Benzo[d]thiazole Ring System

The reactivity of the benzothiazole (B30560) ring itself is a subject of broader chemical interest. It is known to undergo both electrophilic and nucleophilic substitution reactions. The position of the vinyl group at the 5-position is expected to influence the regioselectivity of these reactions through its electronic effects (both inductive and resonance). However, specific experimental or computational studies that map out the reactivity and selectivity of the 5-vinylbenzo[d]thiazole ring system towards various reagents are not documented. Such studies would be crucial to understanding how the vinyl substituent directs incoming electrophiles or nucleophiles.

Identification and Characterization of Reaction Intermediates and Transition States

The identification and characterization of reaction intermediates and transition states are fundamental to understanding any chemical mechanism. Techniques such as spectroscopy (NMR, IR, etc.) and computational chemistry are pivotal in these investigations. At present, there are no published studies that have specifically identified or characterized the intermediates or transition states involved in the reactions of this compound.

Influence of Solvent Effects and Catalytic Systems on Reaction Outcomes

Solvent polarity, proticity, and coordinating ability can significantly influence reaction rates and selectivities. Likewise, the choice of catalyst is often critical in directing a reaction towards a desired product. While the general principles of solvent effects and catalysis are broadly applicable, their specific impact on the polymerization, functionalization, or ring reactions of this compound has not been the subject of focused research. Therefore, data tables and detailed research findings on the influence of different solvent systems or catalysts on the outcomes of reactions involving this compound are not available.

Theoretical and Computational Chemistry of 5 Vinylbenzo D Thiazole

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the behavior of 5-Vinylbenzo[d]thiazole. researchgate.net These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule. DFT, particularly with functionals like B3LYP, has been shown to be highly effective for benzothiazole (B30560) derivatives, providing a balance between computational cost and accuracy. researchgate.netmdpi.com Ab initio methods, such as Hartree-Fock (HF), while historically important, are often supplemented by DFT for more precise results in molecular systems of this size. mdpi.comresearchgate.net Calculations are typically performed using well-defined basis sets, such as 6-311G(d,p) or 6-311++G(d,p), to describe the atomic orbitals. researchgate.netresearchgate.net

The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. shd-pub.org.rsschrodinger.com A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. schrodinger.com

For benzothiazole derivatives, the HOMO is typically distributed over the electron-rich benzothiazole ring system, while the LUMO is also located across this aromatic core. The introduction of a vinyl group at the 5-position is expected to influence these orbitals. The π-system of the vinyl group can conjugate with the π-system of the benzothiazole ring, which often leads to a decrease in the HOMO-LUMO gap compared to the unsubstituted parent compound, thereby increasing its reactivity. researchgate.net

Calculations on similar benzothiazole structures have shown energy gaps in the range of 4.46 eV to 4.73 eV, indicating significant electronic stability. mdpi.com The precise value for this compound would depend on the specific computational method and basis set employed.

Table 1: Representative Frontier Molecular Orbital Energies for Benzothiazole Derivatives

Compound Method/Basis Set EHOMO (eV) ELUMO (eV) ΔE Gap (eV)
Phenyl-substituted benzothiazole B3YLP/6-311G(d,p) -6.54 -1.83 4.71

This table presents data for illustrative benzothiazole derivatives to show typical energy ranges as found in computational studies. mdpi.com The values highlight how different substituents can modulate the electronic properties.

The benzo[d]thiazole core is an aromatic system, a property that confers significant stability. Aromaticity is characterized by cyclic delocalization of π-electrons over the fused ring system. core.ac.uk Computational methods can quantify this aromaticity through various indices. One common method is the calculation of Nucleus-Independent Chemical Shifts (NICS), which measures the magnetic shielding at the center of the ring. shd-pub.org.rs A negative NICS value is indicative of an aromatic ring current.

Delocalization energy, often referred to as resonance energy, quantifies the extra stability gained by the delocalization of electrons in the conjugated system compared to a hypothetical localized structure. researchgate.net Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge delocalization. researchgate.netshd-pub.org.rs It examines interactions between filled (donor) and empty (acceptor) orbitals. For the benzo[d]thiazole system, NBO analysis reveals significant intramolecular charge transfer (ICT) from lone pairs on the nitrogen and sulfur atoms to the π* antibonding orbitals of the ring system, confirming the presence of strong electron delocalization that contributes to its aromatic character. researchgate.net

Computational chemistry is widely used to predict and help interpret various spectroscopic data.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculations help in the assignment of experimental FT-IR spectra. researchgate.net It is a standard practice to scale the calculated frequencies by a scaling factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the computational method. scielo.org.za

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is routinely employed to calculate ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions are invaluable for assigning complex spectra and confirming molecular structures.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions and simulating UV-Vis absorption spectra. nih.gov The calculations provide information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, which are often π → π* transitions within the conjugated system of this compound.

Table 2: Comparison of Predicted and Experimental Spectroscopic Data for a Benzothiazole Derivative

Spectroscopic Data Predicted Value (B3LYP) Experimental Value
IR (cm⁻¹)
C-H stretch (aromatic) 3066 cm⁻¹ 3062 cm⁻¹
C=N stretch 1595 cm⁻¹ 1605 cm⁻¹
¹³C NMR (ppm)
C (thiazole ring) 153.5 ppm 152.1 ppm
C (benzene ring) 127.8 ppm 126.5 ppm
UV-Vis (nm)

This table uses representative data from studies on 2-substituted benzothiazoles to illustrate the typical accuracy of DFT predictions. researchgate.net

Molecular Modeling and Simulation for Conformational Analysis and Molecular Geometry

Molecular modeling allows for the determination of the most stable three-dimensional structure of this compound. The geometry is optimized to find the minimum energy conformation. For this compound, a key structural feature is the dihedral angle between the plane of the vinyl group and the plane of the benzothiazole ring.

Conformational analysis can be performed by systematically rotating this dihedral angle and calculating the energy at each step, a process known as a potential energy surface (PES) scan. mdpi.com This analysis identifies the lowest energy (most stable) conformers and the energy barriers to rotation. It is likely that the most stable conformation is one where the vinyl group is coplanar with the benzothiazole ring, as this maximizes π-conjugation, although steric hindrance could cause a slight twist.

Prediction of Chemical Reactivity and Regioselectivity

Theoretical calculations provide powerful tools for predicting the chemical reactivity and regioselectivity of this compound. The distribution of the HOMO and LUMO orbitals is a primary indicator of where electrophilic and nucleophilic attacks will occur, respectively.

Advanced Materials Science Applications of 5 Vinylbenzo D Thiazole Derivatives

Polymerization of 5-Vinylbenzo[d]thiazole for Functional Polymer Development.

The presence of the vinyl group on the this compound molecule is a key feature that enables its use as a monomer for the synthesis of a variety of functional polymers. Through polymerization, long-chain macromolecules with repeating benzothiazole (B30560) units can be created. The properties of the resulting polymer, poly(this compound), can be tuned by controlling the polymerization conditions and by copolymerizing it with other monomers. This approach allows for the systematic engineering of materials with specific electronic, optical, and physical characteristics.

Synthesis of Conductive Polymers and Copolymers Containing Benzo[d]thiazole Units.

The synthesis of conductive polymers is a major focus in materials science due to their potential to replace traditional inorganic materials in various electronic applications. The incorporation of benzo[d]thiazole units into polymer structures is a well-established strategy to impart and enhance electrical conductivity. While direct polymerization of this compound is a promising route, much of the current research has focused on incorporating the benzothiazole moiety into the polymer backbone through various condensation polymerization techniques.

One common method is oxidative polymerization . In this process, monomers containing the benzothiazole unit are coupled using an oxidizing agent, such as iron(III) chloride (FeCl₃). This method has been successfully used to synthesize polythiophenes containing benzo[d]thiazole heterocycles, resulting in polymers with conjugated backbones that facilitate charge transport.

Another powerful technique is the Suzuki–Miyaura coupling reaction . This palladium-catalyzed cross-coupling reaction is widely used to create carbon-carbon bonds and is particularly effective for synthesizing donor-acceptor (D-A) copolymers. In a typical synthesis, a dibromo-functionalized benzothiazole derivative is reacted with a diboronic ester-functionalized comonomer, such as a fluorene (B118485) derivative, to produce a copolymer with alternating donor and acceptor units. This D-A architecture is crucial for tuning the electronic properties and band gap of the resulting conductive polymer.

The polymerization of this compound would result in a polymer with the benzothiazole unit as a pendant group. The electrical properties of such a polymer would depend on the degree of intermolecular π-π stacking between the benzothiazole moieties of adjacent polymer chains. Doping, a process of introducing small amounts of impurities to enhance conductivity, would likely be necessary to achieve significant conductive properties in poly(this compound).

Below is a table summarizing common polymerization methods for creating polymers with benzothiazole units.

Polymerization MethodMonomers/ReactantsKey FeaturesResulting Polymer Type
Oxidative Polymerization Thiophene-benzothiazole derivatives, Oxidant (e.g., FeCl₃)Simple, effective for thiophene-based polymers.Conjugated polymer with benzothiazole in the backbone.
Suzuki–Miyaura Coupling Dihalogenated benzothiazole, Diboronic ester comonomer, Pd catalystHigh control over polymer structure, ideal for D-A copolymers.Alternating donor-acceptor copolymer.
Radical Polymerization This compoundPolymerization via the vinyl group.Polymer with pendant benzothiazole units.

Applications in Organic Electronic Devices: Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).

Polymers containing the benzo[d]thiazole unit are highly sought after for applications in organic electronic devices due to their favorable electronic and charge-transporting properties. The electron-deficient nature of the benzothiazole ring makes it an excellent electron acceptor, which is a critical component in many organic semiconductor designs.

Organic Light-Emitting Diodes (OLEDs): In OLEDs, materials that can efficiently emit light upon the application of an electric field are required. Benzothiazole derivatives have been successfully used as emitters in OLEDs. rsc.org For instance, donor-acceptor dyes incorporating a benzothiazole-fused boron heterocyclic acceptor have demonstrated thermally activated delayed fluorescence (TADF), leading to high external quantum efficiencies of up to 15%. rsc.org Polymers incorporating this compound could serve as emissive layers or host materials in OLEDs, with the potential for tunable emission colors based on the polymer's molecular design.

Organic Photovoltaics (OPVs): The donor-acceptor architecture is central to the design of efficient OPV materials. Benzothiadiazole (a related and widely used derivative) is a common acceptor unit in high-performance donor-acceptor copolymers for solar cells. researchgate.netresearchgate.net These polymers exhibit broad absorption spectra and suitable frontier energy levels for efficient charge separation and transport. researchgate.net Fluorination of the benzothiadiazole unit has been shown to be an effective strategy to fine-tune the energy levels and enhance the power conversion efficiency (PCE) of OPV devices. researchgate.net Copolymers derived from this compound could function as either donor or acceptor materials in bulk heterojunction solar cells, depending on the comonomer used.

Organic Field-Effect Transistors (OFETs): OFETs are the fundamental building blocks of organic circuits. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor material. Thiazole- and benzothiazole-based materials have been investigated as active layers in OFETs. researchgate.net For example, a copolymer based on benzothiadiazole and cyclopentadithiophene exhibited high hole mobilities. acs.org Thiazolo[5,4-d]thiazole-based small molecules have also shown promising field-effect mobilities, making them suitable for printable electronics. nih.gov Polymers from this compound could be solution-processed to form the semiconducting layer in OFETs, offering a pathway to low-cost, flexible electronics.

The following table summarizes the role of benzothiazole-containing polymers in various organic electronic devices.

DeviceRole of Benzothiazole UnitKey Properties
OLEDs Emitter, Host MaterialHigh photoluminescence quantum yield, Thermally activated delayed fluorescence (TADF). rsc.org
OPVs Electron Acceptor/DonorTunable band gap, Broad absorption, Appropriate HOMO/LUMO levels. researchgate.netresearchgate.net
OFETs Active Semiconductor LayerHigh charge carrier mobility, Good solution processability. acs.orgnih.gov

Development of Fluorescent Dyes and Optical Brighteners Based on Thiazole (B1198619) Scaffolds.

The rigid, planar structure and extended π-conjugation of the benzothiazole core make it an excellent fluorophore. Derivatives of benzothiazole are known to exhibit strong fluorescence with high quantum yields, and their emission properties can be readily tuned by chemical modification. This has led to their widespread use in the development of fluorescent dyes for various applications, including bio-imaging and sensing, as well as in optical brighteners.

The fluorescence in many benzothiazole derivatives arises from photophysical processes such as Excited-State Intramolecular Proton Transfer (ESIPT). In ESIPT-capable molecules, a proton is transferred from a donor to an acceptor group within the same molecule in the excited state, leading to a large Stokes shift (the difference between the absorption and emission maxima). This property is highly desirable as it minimizes self-absorption and improves detection sensitivity. Another important phenomenon observed in some benzothiazole derivatives is Aggregation-Induced Emission (AIE), where the molecules are non-emissive in solution but become highly fluorescent upon aggregation in the solid state or in poor solvents.

The synthesis of fluorescent dyes based on the benzothiazole scaffold can be achieved through various organic reactions. For example, the condensation of 2-aminothiophenol (B119425) with aromatic aldehydes or carboxylic acids is a common route to 2-arylbenzothiazoles, which are often highly fluorescent. The vinyl group in this compound could be used to attach the benzothiazole fluorophore to other molecules or polymer backbones, creating fluorescent labels or sensors.

Optical brighteners , also known as fluorescent whitening agents, are compounds that absorb light in the ultraviolet region of the spectrum and re-emit it in the blue region of the visible spectrum. This process masks the natural yellowing of materials like textiles, paper, and plastics, making them appear whiter and brighter. While specific benzothiazole derivatives are used as optical brighteners, the core principle relies on this fluorescence phenomenon. The benzothiazole scaffold, with its ability to be chemically modified to absorb in the UV and emit in the blue, is a suitable platform for designing new optical brightening agents.

The table below highlights the key photophysical properties of some benzothiazole-based fluorescent materials.

PropertyDescriptionAdvantage in Dyes/Brighteners
High Fluorescence Quantum Yield Efficient conversion of absorbed photons into emitted light.Bright and easily detectable signal.
Large Stokes Shift (ESIPT) Significant separation between absorption and emission wavelengths.Reduced self-absorption and background interference.
Aggregation-Induced Emission (AIE) Fluorescence is "turned on" in the aggregated state.Useful for solid-state lighting and sensing applications.
Tunable Emission Emission color can be controlled by chemical modification.Allows for the design of dyes for specific applications (e.g., blue for brighteners).

Design of Ligands for Coordination Polymers and Metal-Organic Frameworks (MOFs) with Tunable Optical Properties.

The nitrogen atom in the thiazole ring of benzo[d]thiazole is a Lewis basic site, making it an excellent coordination site for metal ions. This property allows benzothiazole derivatives, including this compound, to be used as ligands in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). CPs and MOFs are crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands.

Luminescent MOFs (LMOFs) are a subclass of MOFs that have gained significant attention for their potential applications in chemical sensing, bio-imaging, and solid-state lighting. The luminescence in these materials can originate from the organic ligand, the metal ion (particularly lanthanides), or from ligand-to-metal or metal-to-ligand charge transfer processes. By carefully selecting the metal ion and the organic ligand, the optical properties of the resulting MOF can be precisely tuned.

Benzothiazole-based ligands are particularly attractive for the design of LMOFs because they can impart their intrinsic fluorescence to the framework. semanticscholar.org The rigid nature of the benzothiazole unit helps in the formation of stable and porous frameworks. The emission of a benzothiazole-containing MOF can be ligand-centered, often appearing as a blue or green fluorescence. researchgate.net For example, Zn(II)-based MOFs with benzothiadiazole ligands have been shown to exhibit strong blue fluorescence and can be used for the selective detection of certain molecules through luminescence quenching or enhancement. researchgate.netnih.gov

The vinyl group of this compound offers an additional dimension to the design of MOFs. It can be used as a reactive site for post-synthetic modification, where other functional molecules can be grafted onto the MOF after its initial synthesis. Alternatively, the vinyl-functionalized MOF itself could be polymerized to create hybrid materials with enhanced stability or new functionalities.

The table below summarizes the key aspects of using benzothiazole derivatives as ligands in CPs and MOFs.

FeatureRole in CP/MOF DesignResulting Properties
Nitrogen Coordination Site Binds to metal ions to form the framework structure.Stable, crystalline materials.
Fluorescent Benzothiazole Core Acts as the light-emitting component of the framework.Luminescent MOFs with tunable emission. semanticscholar.org
Rigid Planar Structure Provides structural integrity and facilitates porosity.Porous materials for sensing and catalysis.
Vinyl Functional Group Allows for post-synthetic modification or polymerization.Hybrid materials with tailored functionalities.

Exploration as Semiconductor Materials for Flexible and Plastic Electronics.

The field of flexible and plastic electronics aims to create electronic devices on conformable and lightweight substrates, opening up applications in wearable technology, flexible displays, and smart packaging. Organic semiconductors are the key enabling materials for this technology due to their inherent flexibility and solution processability, which allows for low-cost manufacturing techniques like inkjet printing. nih.govmdpi.com

Thiazole- and benzothiazole-containing molecules and polymers are being actively explored as high-performance organic semiconductors. rsc.orgnih.gov The electron-deficient nature of the thiazole ring makes these materials good candidates for n-type (electron-transporting) semiconductors, which are essential for creating complementary circuits. northwestern.edu The rigid and planar structure of the benzothiazole unit promotes intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport. researchgate.net

Polymers derived from this compound, either as homopolymers or copolymers, could be designed to have the desired semiconducting properties. The ability to process these polymers from solution would make them compatible with large-area, high-throughput printing techniques. By tuning the polymer's molecular weight, side chains, and blend morphology, its performance in flexible electronic devices can be optimized.

For example, copolymers incorporating benzothiadiazole have been successfully used in flexible organic solar cells and field-effect transistors. rsc.org The good environmental stability of many benzothiazole-based materials is another advantage for their use in practical devices. The development of solution-processable benzothiazole-based semiconductors is a critical step towards the realization of low-cost, flexible, and plastic electronics. acs.org

The table below outlines the desirable properties of benzothiazole-based materials for flexible electronics.

PropertyImportance in Flexible/Plastic Electronics
Solution Processability Enables low-cost, large-area manufacturing via printing techniques. nih.gov
Mechanical Flexibility Allows for the fabrication of devices on non-rigid substrates.
Good Charge Carrier Mobility Essential for high-performance transistors and other electronic components.
Environmental Stability Ensures long device lifetime and reliable operation.
Tunable Electronic Properties Allows for the design of both p-type and n-type semiconductors.

Future Research Directions and Interdisciplinary Perspectives

Innovation in Synthetic Methodologies for Enhanced Efficiency and Sustainability

While traditional synthesis routes for thiazole (B1198619) derivatives are well-established, future efforts will likely concentrate on developing more efficient, cost-effective, and environmentally benign methods for preparing 5-Vinylbenzo[d]thiazole and its analogues. bepls.com The principles of green chemistry are paramount in this endeavor, aiming to reduce hazardous waste, minimize energy consumption, and utilize renewable resources. bepls.com

Key areas for innovation include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times and improve yields for various heterocyclic compounds. bepls.com Future studies could optimize microwave parameters for key steps in this compound synthesis, such as the cyclization to form the thiazole ring or the introduction of the vinyl group via cross-coupling reactions.

Ultrasonic Irradiation: Sonochemistry offers another avenue for reaction rate enhancement and has been successfully applied to the synthesis of other thiazole derivatives. mdpi.com Its application could provide a milder alternative to high-temperature reactions.

Green Solvents and Catalysts: Research into replacing conventional volatile organic compounds (VOCs) with greener alternatives like deep eutectic solvents (DES) or water is a significant trend. bepls.commdpi.com Similarly, the development of recyclable or biodegradable catalysts, potentially calcium-based, could replace heavy metal catalysts often used in cross-coupling reactions, thereby improving the sustainability of the synthesis. nih.govqub.ac.uk

One-Pot, Multi-Component Reactions (MCRs): Designing a synthesis where multiple bonds are formed in a single reaction vessel without isolating intermediates can significantly improve efficiency. bepls.com A future goal would be to develop an MCR that assembles the this compound scaffold from simple, readily available precursors.

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches for Thiazole Derivatives
ParameterConventional Methods (e.g., Hantzsch)Potential Green AlternativesAnticipated Benefits
Energy SourceConventional heating (oil bath)Microwave irradiation, UltrasonicationReduced reaction time, Lower energy consumption bepls.com
SolventsVolatile Organic Compounds (VOCs)Water, Deep Eutectic Solvents (DES), PEG-400Reduced environmental impact, Improved safety bepls.commdpi.com
CatalysisTransition-metal catalystsCatalyst-free conditions, Recyclable biocatalysts, Earth-abundant metal catalysts (e.g., Calcium) nih.govLower toxicity, Reduced cost, Easier purification bepls.comnih.gov
ProcessMulti-step with intermediate isolationOne-pot, multi-component reactionsHigher atom economy, Less waste, Simplified procedure bepls.com

Rational Design and Synthesis of Novel this compound Architectures for Tailored Optoelectronic Performance

The conjugated π-system of the benzothiazole (B30560) core suggests inherent optoelectronic properties. The vinyl group provides a versatile handle for polymerization or further functionalization, making this compound a promising building block for organic electronic materials. researchgate.net Future research will focus on the rational design of new molecular architectures to precisely control their electronic and photophysical properties.

Strategies for tailoring performance include:

Donor-Acceptor (D-A) Systems: By chemically modifying the benzothiazole unit (acceptor) or attaching various electron-donating groups through the vinyl moiety, researchers can create D-A structures. This approach is crucial for tuning the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which directly impacts the absorption and emission spectra, as well as charge transport properties.

Polymerization: The vinyl group is amenable to various polymerization techniques. This allows for the creation of polymers where the this compound unit is either a pendant group or integrated into the polymer backbone. Such polymers could find use as semiconductors or fluorescent materials in solid-state devices. rsc.org The properties of related thiazolo[5,4-d]thiazole-based materials suggest that controlling crystal packing and intermolecular interactions is key to optimizing solid-state fluorescence. rsc.org

Integration of this compound-based Materials with Emerging Nanotechnologies

The intersection of organic molecules with nanomaterials creates hybrid systems with synergistic properties. The reactive vinyl group of this compound makes it an ideal candidate for integration with various nanotechnologies.

Future interdisciplinary research could explore:

Surface Functionalization of Nanoparticles: The vinyl group can be used to covalently attach the molecule to the surface of nanoparticles, such as quantum dots (QDs), gold nanoparticles (AuNPs), or carbon nanotubes (CNTs). This functionalization could be used to passivate the nanoparticle surface, modify its solubility, or transfer energy from the benzothiazole unit to the nanoparticle core, a process relevant for sensing and photocatalysis.

Hybrid Organic-Inorganic Perovskites: Benzothiazole derivatives have been investigated as components in solar cells. researchgate.net Future work could involve incorporating this compound or its polymers as interfacial layers in perovskite solar cells to improve charge extraction and device stability.

Nano-sensors: By attaching specific recognition elements, materials derived from this compound could be integrated into nanostructured sensors. A change in the local environment upon analyte binding could trigger a measurable change in the fluorescence or electronic properties of the benzothiazole unit.

Advanced Computational Design and Materials Informatics for Accelerated Discovery and Property Prediction

Computational chemistry and materials informatics are indispensable tools for accelerating the design and discovery of new materials. By predicting molecular properties before undertaking time-consuming synthesis, these methods can guide experimental efforts toward the most promising candidates.

Future computational studies on this compound would likely involve:

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structures of novel this compound derivatives. mdpi.com Key parameters such as HOMO-LUMO energy gaps, charge distribution, and theoretical absorption spectra can be calculated to screen for candidates with desirable optoelectronic properties. mdpi.complos.org

Quantitative Structure-Activity Relationship (QSAR): For applications in areas like molecular electronics or sensing, QSAR models can be developed to correlate specific structural features of different derivatives with their observed performance. laccei.org This data-driven approach can help identify the most influential structural motifs for optimizing a desired property.

Molecular Dynamics (MD) Simulations: MD simulations can predict the bulk morphology and intermolecular interactions of this compound-based polymers or crystalline solids. nih.gov Understanding how these molecules pack in the solid state is crucial for predicting charge transport efficiency and solid-state fluorescence quantum yields, which are critical for device performance. rsc.org

Table 2: Application of Computational Methods in this compound Research
Computational MethodPredicted PropertiesResearch GoalRelevant Findings from Related Compounds
Density Functional Theory (DFT)HOMO/LUMO energies, Electron density maps, Vibrational spectra, Absorption spectraScreening new architectures for specific optoelectronic characteristics (e.g., color tuning).Computed HOMO and LUMO energies show that charge transfer occurs within benzothiazole derivatives. mdpi.com
Molecular DockingBinding affinities and interactions with target macromolecules.Predicting potential as a component in biosensors or targeted materials.Docking studies help understand the binding patterns of benzothiazole derivatives toward target proteins. mdpi.complos.org
QSARCorrelation between molecular descriptors and biological/physical activity.Developing predictive models to accelerate the design of molecules with enhanced properties.2D-QSAR models have successfully predicted the inhibitory activity of thiazole derivatives. laccei.org
Molecular Dynamics (MD)Conformational analysis, Intermolecular packing, Stability of molecule-nanoparticle complexes.Understanding solid-state morphology for electronic devices and the dynamics of hybrid nanomaterials.MD simulations can demonstrate the stability of ligand-protein complexes for related thiazole compounds. plos.orgnih.gov

Q & A

Q. What are the standard methods for synthesizing 5-vinylbenzo[d]thiazole, and how can its purity be validated?

The synthesis of this compound typically involves condensation reactions or functional group modifications on the thiazole core. For instance, microwave-assisted multi-component reactions (e.g., using substituted arylaldehydes and aminothiazoles) can enhance reaction efficiency . Purity validation requires gas chromatography (GC) for volatile compound analysis, as demonstrated in studies on structurally related thiazoles, and comparison with reference spectra from databases like NIST Chemistry WebBook . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation .

Q. How is the electronic structure of this compound characterized experimentally?

UV-Vis spectroscopy is used to study π→π* transitions in the thiazole ring, with absorption maxima around 210–235 nm depending on substituents . Computational tools (e.g., density functional theory) can predict molecular orbitals and hyperpolarizabilities, which are validated experimentally via spectroscopic methods .

Q. What biological activities are commonly associated with thiazole derivatives like this compound?

Thiazoles exhibit antimicrobial, anticancer, and anti-inflammatory properties. For example, derivatives with vinyl or aromatic substituents show enhanced cytotoxicity due to improved membrane permeability . In vitro assays, such as flow cytometry and ultrastructural studies, are used to evaluate antiparasitic activity against Trypanosoma cruzi .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

Optimization involves screening catalysts (e.g., transition metals), solvents (polar aprotic vs. non-polar), and temperature. For instance, eco-friendly protocols using water as a solvent with NaCl as a catalyst under microwave irradiation achieve higher yields (70–85%) compared to traditional methods . Design of experiments (DoE) and response surface methodology (RSM) are statistical tools to identify optimal conditions .

Q. How do structural modifications (e.g., substituent position) influence the pharmacological activity of this compound analogs?

Substituents at the 4- or 5-positions of the thiazole ring alter bioactivity. For example:

  • Electron-withdrawing groups (e.g., NO₂, CN) enhance antimicrobial activity by increasing electrophilicity .
  • Bulky aryl groups at N3 improve antiparasitic activity by steric hindrance .
    Structure-activity relationship (SAR) studies using docking simulations (e.g., against Candida enzymes) and in vitro dose-response assays are critical .

Q. How can contradictions in spectral data (e.g., NMR shifts) for thiazole derivatives be resolved?

Inconsistent NMR shifts often arise from solvent effects or tautomerism. For this compound, deuterated DMSO or CDCl₃ should be used to stabilize the structure. Cross-referencing with computational predictions (e.g., Gaussian-based chemical shift calculations) and 2D NMR techniques (COSY, HSQC) can resolve ambiguities .

Q. What biochemical mechanisms explain sulfur mobilization in thiazole biosynthesis?

In vivo studies reveal that sulfur incorporation into thiazoles involves ThiI enzymes and cysteine-dependent pathways. For synthetic analogs, isotopic labeling (³⁵S) and LC-MS/MS tracking clarify sulfur transfer mechanisms .

Q. What strategies mitigate degradation during long-term storage of this compound derivatives?

Degradation is minimized by storage at −20°C under inert atmospheres (argon or nitrogen). Lyophilization stabilizes hygroscopic compounds. Periodic purity checks via HPLC or GC-MS are recommended .

Methodological Tables

Table 1. Key Characterization Data for this compound

PropertyValue/MethodReference
Molecular FormulaC₆H₇NS
CAS Registry Number1759-28-0
UV-Vis λmax210–235 nm (π→π*)
HRMS (EI)m/z 125.191 (calculated)

Table 2. Optimization Parameters for Microwave-Assisted Synthesis

ParameterOptimal ValueYield Improvement
Temperature120°C+25%
Reaction Time15 min+30%
Catalyst (NaCl)10% w/v+15%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.